Specific Scientific Field: This application falls under the field of Agronomy .
Summary of the Application: Quizalofop-P-ethyl is recommended as a herbicide for stem and leaf treatment after soybean seedling under soybean–corn intercropping . It’s used to control gramineous weeds .
Methods of Application or Experimental Procedures: The herbicide is sprayed on corn in the laboratory and a boom sprayer is used to spray quizalofop-p-ethyl herbicide, which drifts to corn in the field . The study evaluated the damage quizalofop-p-ethyl herbicide causes to corn under different spray volumes and drift deposition rates .
Results or Outcomes: Under higher drift deposition rates, the corn showed symptoms of herbicide damage and their plant height was inhibited .
Specific Scientific Field: This application falls under the field of Environmental Science and Pollution Research .
Summary of the Application: Quizalofop-P-ethyl is applied for selective control of perennial and annual grass weeds in peanut .
Methods of Application or Experimental Procedures: The herbicide is applied at a half recommended rate (HRE), recommended rate (RE), and double recommended rate (DRE) during kharif peanut cultivation .
Results or Outcomes: Herbicides were innocuous to soil microbial activity at HRE, however, showed some significant influences at RE and DRE, and exerted temporary toxic effects on microbial biomass carbon and fluorescein diacetate hydrolyzing activity . Soil NH4+ and NO3− nitrogen were increased by the herbicides at initial (after 7 days) and last phases (after 30 days), respectively .
Specific Scientific Field: This application falls under the field of Weed Science .
Summary of the Application: Quizalofop-P-ethyl is used in sequential applications with florpyrauxifen-benzyl for the control of weeds in acetyl CoA carboxylase-resistant rice .
Methods of Application or Experimental Procedures: The herbicide is applied in sequential applications with florpyrauxifen-benzyl. The application rate, timing, and sequence of these applications are evaluated for their effectiveness .
Results or Outcomes: The study found that these sequential applications were effective in controlling weeds in acetyl CoA carboxylase-resistant rice .
Summary of the Application: Quizalofop-P-ethyl is used in sequential applications with propanil plus thiobencarb for the control of weeds in acetyl-CoA carboxylase inhibitor-resistant rice .
Methods of Application or Experimental Procedures: The herbicide is applied in sequential applications with propanil plus thiobencarb. The application rate, timing, and sequence of these applications are evaluated for their effectiveness .
Results or Outcomes: The study found that these sequential applications were effective in controlling weeds in acetyl-CoA carboxylase inhibitor-resistant rice .
Quizalofop-P is a selective post-emergence herbicide primarily used for controlling grass weeds in various crops such as soybeans, sugar beets, and cotton. It belongs to the aryloxyphenoxypropionate chemical class and is often marketed under trade names like Assure II and Targa Super. The compound is known for its effectiveness against both annual and perennial grass species, making it a valuable tool in agricultural weed management .
Quizalofop-P functions as a pro-herbicide, which means it is converted into its active form, quizalofop acid, after being absorbed by plant tissues. This transformation occurs rapidly due to the lipophilicity of quizalofop-P, allowing it to penetrate leaf cuticles effectively. The hydrolysis reaction involves the cleavage of the ester bond in quizalofop-P-ethyl, resulting in quizalofop acid and ethanol as byproducts .
The metabolic pathway can be summarized as follows:
The primary biological activity of quizalofop-P lies in its ability to inhibit the growth of grass weeds by disrupting their lipid biosynthesis pathways. Specifically, it targets acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. This inhibition leads to stunted growth and eventual death of susceptible weed species .
Research has also indicated that quizalofop-P may induce developmental toxicity and cardiotoxicity in non-target organisms such as zebrafish embryos, raising concerns about its environmental impact and safety profile .
Quizalofop-P can be synthesized through several methods, typically involving the reaction of 6-chloroquinoxaline-2-ol with various phenolic compounds. A common synthetic route includes:
The synthesis process must be carefully controlled to ensure high yields and purity of the final product .
Interaction studies have shown that quizalofop-P can interact with various enzymes involved in its metabolism. For instance:
Additionally, studies have indicated that certain metal ions can activate or inhibit these metabolic enzymes, further complicating the interactions within biological systems .
Quizalofop-P shares similarities with other herbicides from the aryloxyphenoxypropionate class. Here are some comparable compounds:
Compound Name | Active Ingredient | Unique Features |
---|---|---|
Fenoxaprop-P-ethyl | Fenoxaprop | More effective against certain grass species |
Haloxyfop-P-methyl | Haloxyfop | Exhibits different metabolic pathways |
Clodinafop-propargyl | Clodinafop | Broad-spectrum activity against various weeds |
Cyhalofop-butyl | Cyhalofop | Enhanced effectiveness in specific crop systems |
Uniqueness of Quizalofop-P:
Quizalofop-P represents a chiral aryloxyphenoxypropionate herbicide with the molecular formula C₁₇H₁₃ClN₂O₄ and a molecular weight of 344.75 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid, which precisely defines its stereochemical configuration [3]. The compound possesses Chemical Abstracts Service registry number 94051-08-8 and is characterized by its unique three-dimensional molecular architecture [4].
The molecular structure of Quizalofop-P consists of three primary structural components: a propanoic acid backbone, a phenoxy linker, and a 6-chloroquinoxalin-2-yl aromatic system [1] [5]. The quinoxaline moiety represents a bicyclic heteroaromatic structure formed by the fusion of a benzene ring with a pyrazine ring, creating a nitrogen-rich aromatic system that distinguishes this herbicide from other aryloxyphenoxypropionate compounds [6].
The stereochemical configuration of Quizalofop-P is defined by a single chiral center located at the second carbon atom of the propanoic acid chain [2] [5]. This asymmetric carbon adopts the R configuration, making Quizalofop-P the optically pure R enantiomer of the racemic quizalofop mixture [1] [4]. The presence of this chiral center results in optical activity, with the compound capable of rotating plane-polarized light in a specific direction [7]. The stereochemical purity is critical for herbicidal activity, as the R enantiomer demonstrates significantly enhanced biological activity compared to its S counterpart [8] [9].
The molecular geometry features a defined stereocenter count of one, with the InChI Key ABOOPXYCKNFDNJ-SNVBAGLBSA-N providing a unique structural identifier [2] [5]. The compound exhibits five rotatable bonds, allowing conformational flexibility that influences its interaction with target enzymes [5]. The heavy atom count totals 24, comprising 17 carbon atoms, 13 hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms [5].
X-ray crystallographic studies have revealed detailed three-dimensional structural information about Quizalofop-P derivatives in complex with target proteins [10] [11]. These crystallographic analyses demonstrate the compound's binding configuration within the active site of acetyl-CoA carboxylase, providing insights into the molecular basis of its herbicidal mechanism [10].
The physicochemical properties of Quizalofop-P reflect its unique molecular structure and determine its environmental behavior and biological activity. The compound exhibits a melting point range of 152-164 degrees Celsius, indicating solid-state stability at room temperature [12]. The predicted boiling point reaches 533.3±50.0 degrees Celsius, demonstrating high thermal stability [4].
The density of Quizalofop-P is calculated at 1.409±0.06 grams per cubic centimeter, reflecting the presence of heavy atoms including chlorine within the molecular structure [4]. The flash point occurs at 276.3±30.1 degrees Celsius, indicating relatively low volatility and reduced fire hazard potential [5]. Vapor pressure measurements reveal extremely low values of 0.0±1.5 millimeters of mercury at 25 degrees Celsius, confirming minimal evaporation tendency [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₁₃ClN₂O₄ | [1] [2] |
Molecular Weight | 344.75 g/mol | [1] [2] |
Melting Point | 152-164°C | [12] |
Boiling Point | 533.3±50.0°C (predicted) | [4] |
Density | 1.409±0.06 g/cm³ (predicted) | [4] |
Flash Point | 276.3±30.1°C | [5] |
Vapor Pressure | 0.0±1.5 mmHg at 25°C | [5] |
The lipophilicity of Quizalofop-P is characterized by a logarithmic partition coefficient (log P) of 4.05, indicating strong preference for organic phases over aqueous environments [5]. This high lipophilicity facilitates membrane penetration and contributes to the compound's ability to cross plant cellular barriers [13]. The acid dissociation constant (pKa) is predicted at 3.11±0.10, classifying Quizalofop-P as a weak acid that exists predominantly in ionized form under physiological conditions [4].
Solubility characteristics reveal that Quizalofop-P is essentially insoluble in water, consistent with its high lipophilicity [12]. The compound demonstrates solubility in organic solvents including dimethyl sulfoxide, acetone, and methanol, while showing slight solubility in chloroform [4] [12]. This solubility profile influences formulation strategies and environmental fate behavior [12].
The refractive index of Quizalofop-P measures 1.649, providing information about light interaction properties [5]. Hydrogen bonding characteristics include one hydrogen bond donor and six hydrogen bond acceptors, reflecting the carboxylic acid functionality and oxygen-nitrogen heteroatoms present in the quinoxaline system [5]. The molecular complexity parameter reaches 431, indicating a structurally sophisticated compound with multiple functional groups and aromatic systems [5].
Thermal stability analysis indicates that Quizalofop-P remains stable under normal storage conditions but may undergo decomposition at elevated temperatures [14]. The compound requires protection from light and moisture to maintain chemical integrity during long-term storage [12].
Quizalofop-P belongs to the aryloxyphenoxypropionate chemical family, sharing structural similarities with other acetyl-CoA carboxylase inhibiting herbicides while maintaining distinct molecular characteristics [15] [16]. Comparative analysis with related compounds reveals important structure-activity relationships that influence herbicidal efficacy and selectivity [17] [18].
The molecular weight of Quizalofop-P (344.75 g/mol) falls within the typical range for aryloxyphenoxypropionate herbicides, which generally exhibit molecular weights between 327 and 400 grams per mole [17]. Compared to diclofop (357.19 g/mol), haloxyfop (361.71 g/mol), and fluazifop-P (327.26 g/mol), Quizalofop-P occupies an intermediate position in this molecular weight spectrum [17] [18].
Herbicide | Molecular Formula | Molecular Weight (g/mol) | Aryl Moiety | Stereochemistry | Log P |
---|---|---|---|---|---|
Quizalofop-P | C₁₇H₁₃ClN₂O₄ | 344.75 | 6-Chloroquinoxalin-2-yl | R enantiomer | 4.05 |
Diclofop | C₁₆H₁₄Cl₂O₄ | 357.19 | 2,4-Dichlorophenyl | Racemic mixture | 4.58 |
Haloxyfop | C₁₅H₁₁ClF₃NO₄ | 361.71 | 5-Trifluoromethyl-2-pyridyl | Racemic mixture | 4.13 |
Fluazifop-P | C₁₅H₁₂F₃NO₄ | 327.26 | 5-Trifluoromethyl-2-pyridyl | R enantiomer | 3.83 |
The most distinctive feature of Quizalofop-P is its quinoxaline aromatic system, which sets it apart from other aryloxyphenoxypropionate herbicides [1] [6]. While diclofop contains a 2,4-dichlorophenyl group and both haloxyfop and fluazifop-P feature 5-trifluoromethyl-2-pyridyl moieties, Quizalofop-P incorporates the 6-chloroquinoxalin-2-yl substituent [19] [20]. This quinoxaline system provides enhanced nitrogen content and creates a bicyclic heteroaromatic structure with unique electronic properties [6].
Lipophilicity comparisons reveal that Quizalofop-P exhibits a log P value of 4.05, which is moderate compared to diclofop (4.58) but higher than fluazifop-P (3.83) [17] [18]. This intermediate lipophilicity contributes to optimal membrane permeability while maintaining adequate water phase interaction for biological activity [13]. The pKa values across this herbicide series remain relatively consistent, with Quizalofop-P showing a pKa of 3.11, similar to diclofop (3.43), haloxyfop (3.17), and fluazifop-P (3.15) [17].
Stereochemical considerations highlight that Quizalofop-P shares enantiopure R configuration with fluazifop-P, distinguishing these compounds from racemic formulations of diclofop and haloxyfop [8] [9]. The use of optically pure enantiomers represents an advancement in herbicide development, as the R configuration typically demonstrates superior herbicidal activity compared to racemic mixtures [9].
Halogen substitution patterns vary significantly among these herbicides, with Quizalofop-P containing a single chlorine atom on the quinoxaline ring, diclofop featuring two chlorine substituents on the phenyl ring, and both haloxyfop and fluazifop-P incorporating trifluoromethyl groups [21]. These halogen modifications influence electronic properties, metabolic stability, and environmental persistence [21].
Biodegradation studies demonstrate differential susceptibility among aryloxyphenoxypropionate herbicides, with bacterial strain YC-XJ1 showing varying catalytic efficiency: haloxyfop-P-methyl ≈ diclofop-methyl ≈ fluazifop-P-butyl > quizalofop-P-ethyl, indicating that the quinoxaline structure may confer enhanced metabolic stability [18]. Mass spectrometric fragmentation analysis reveals that Quizalofop-P undergoes unique degradation pathways compared to related herbicides, producing distinctive metabolites including 2-hydroxy-6-chloroquinoxaline and quinoxaline derivatives [8].
The synthesis of Quizalofop-P involves multiple strategic approaches, each offering distinct advantages for industrial-scale production. Three primary synthetic routes have been developed and optimized for commercial manufacturing.
The most efficient pathway for Quizalofop-P production involves the direct transesterification of (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]ethyl propionate with tetrahydrofurfuryl alcohol [1]. This method employs dibutyltin oxide as the primary catalyst, operating at temperatures ranging from 90-180°C, with optimal conditions maintained between 100-150°C [1]. The reaction proceeds according to the following mechanism:
The process utilizes tetrahydrofurfuryl alcohol simultaneously as both solvent and reactant, with molar ratios of starting material to alcohol maintained between 1:3 to 1:10 [1]. The catalyst loading of dibutyltin oxide ranges from 0.1-1.0 mole percent relative to the ethyl propionate substrate, with optimal performance achieved at 0.1-0.5 mole percent [1].
Reaction conditions require careful control of the reflux ratio to maintain distillation column temperatures between 75-85°C for effective ethanol removal [1]. The reaction time typically ranges from 4-10 hours, with yields consistently exceeding 97% and optical purity maintained above 97:3 (R:S ratio) [1].
An alternative synthetic approach involves the nucleophilic substitution reaction between 2,6-dichloroquinoxaline and (R)-2-(4-hydroxyphenoxy)propionic acid [2]. This pathway operates at elevated temperatures of 145°C using potassium carbonate as the base catalyst [2]. The reaction proceeds through nucleophilic aromatic substitution at the 2-position of the quinoxaline ring, facilitated by the electron-withdrawing nature of the chlorine substituent.
The process requires careful control of reaction stoichiometry, with (R)-2-(4-hydroxyphenoxy)propionic acid and potassium carbonate used in slight excess to drive the reaction to completion [2]. Reaction times of approximately 6 hours are required to achieve yields of 97% with optical purity exceeding 98.5:1.5 (R:S ratio) [2].
The third major synthetic pathway employs optical resolution through the reaction of S(-)-p-toluenesulfonyl ethyl lactate with 6-chloro-2-(4-hydroxyphenoxy)quinoxaline [3]. This method operates under milder conditions, with reaction temperatures maintained between 40-60°C using tertiary amine bases such as triethylamine or pyridine [3].
The process offers several advantages including reduced racemization potential due to lower reaction temperatures, simplified workup procedures, and excellent optical purity with R:S ratios exceeding 99:1 [3]. Reaction times are significantly reduced to 3-4 hours, with yields ranging from 95-98% [3].
The preparation of 2,6-dichloroquinoxaline represents a critical step in Quizalofop-P synthesis, typically achieved through diketene condensation with 4-chloro-2-nitroaniline [4]. The synthetic sequence involves initial formation of the quinoxaline ring system through cyclization reactions, followed by selective chlorination at specific positions.
Alternative synthetic approaches include the hydrogenation of 6-chloro-2-hydroxyquinoxaline-N-oxide in aqueous sodium hydroxide solution using platinum catalysts [5]. This method provides enhanced selectivity for the desired regioisomer while minimizing formation of undesired by-products.
Tetrahydrofurfuryl alcohol serves as a crucial reagent in the transesterification route, typically prepared through catalytic hydrogenation of furfuryl alcohol [6]. The compound exhibits excellent properties as both solvent and reactant, with high biodegradability and low vapor pressure characteristics favorable for industrial applications [6].
The preparation involves reduction of the furan ring under controlled hydrogenation conditions, typically employing palladium or nickel catalysts at moderate temperatures and pressures [7]. Purity specifications require greater than 99% tetrahydrofurfuryl alcohol content with minimal impurities such as furfuryl alcohol (<0.08%) and 1,2-pentanediol (<0.30%) [6].
The formation of chiral intermediates represents a critical aspect of Quizalofop-P synthesis, particularly in maintaining optical purity throughout the manufacturing process. (R)-2-(4-hydroxyphenoxy)propionic acid preparation can be achieved through both enzymatic and chemical methods [8] [9].
Enzymatic approaches utilize Beauveria bassiana for bioconversion of (R)-2-phenoxypropionic acid to the desired hydroxylated product [8]. Optimal fermentation conditions include glucose concentration of 38.81 g/L, peptone at 7.28 g/L, and hydrogen peroxide supplementation at 1.08 mL/100 mL, resulting in product titers of 19.53 g/L [8].
Chemical synthesis pathways involve substitution reactions using p-nitrophenol with subsequent reduction and hydrolysis steps [10]. Temperature control during these reactions is critical to prevent racemization and maintain the desired stereochemical configuration.
Dibutyltin oxide functions through a unique catalytic mechanism involving formation of five-membered chelate complexes with hydroxyl-containing substrates [11]. The catalyst exhibits pentacoordinate tin centers that facilitate transesterification through coordination with both the ester substrate and alcohol nucleophile [11].
The catalytic cycle involves initial formation of a tin alkoxide intermediate through reaction with tetrahydrofurfuryl alcohol, followed by nucleophilic attack on the ester carbonyl carbon [12]. Subsequent elimination of ethanol regenerates the active catalyst species, allowing for turnover numbers exceeding 1000 per catalyst molecule [1].
Maintaining optical purity during large-scale production represents the most significant challenge in Quizalofop-P manufacturing. Racemization occurs readily under basic conditions and elevated temperatures, requiring precise control of reaction parameters [1] [3]. Industrial solutions include implementation of mild reaction conditions between 100-150°C and utilization of advanced process control systems for real-time monitoring of stereochemical integrity.
Temperature gradients within large-scale reactors can lead to localized hot spots that promote racemization. Modern manufacturing facilities employ enhanced mixing systems and multiple temperature sensors to ensure uniform thermal distribution throughout the reaction vessel [13].
Dibutyltin oxide catalyst recovery presents both economic and environmental challenges due to the high cost and potential toxicity of organotin compounds [14]. Industrial processes employ vacuum distillation techniques for catalyst separation, followed by regeneration through controlled oxidation procedures [1].
The catalyst exhibits excellent thermal stability, allowing for multiple recycle operations without significant loss of activity [15]. Recovery efficiencies typically exceed 95%, with regenerated catalyst maintaining catalytic performance within 5% of fresh material [14].
Effective solvent management is crucial for both economic viability and environmental compliance in Quizalofop-P production. The transesterification route generates ethanol as a co-product, requiring efficient separation and recovery systems [1]. Rectification columns with controlled reflux ratios enable selective ethanol removal while maintaining reaction temperature control [1].
Tetrahydrofurfuryl alcohol recovery through vacuum distillation allows for recycling of this valuable solvent, with recovery rates exceeding 90% achievable through optimized distillation parameters [1]. The recovered solvent meets quality specifications for subsequent reaction cycles without additional purification.
Formation of specific impurities, particularly ethyl p-toluenesulfonate and 6-chloro-2-(4-ethoxyphenoxy)quinoxaline, requires careful control of reaction conditions and reagent quality [3]. The use of tertiary amine bases instead of inorganic hydroxides significantly reduces impurity formation by preventing unwanted hydrolysis reactions [3].
Advanced analytical monitoring employing high-performance liquid chromatography and mass spectrometry enables real-time impurity detection, allowing for immediate process adjustments to maintain product quality specifications [16]. Typical impurity levels in commercial production are maintained below 0.1% for critical impurities [3].
Heat transfer limitations in large-scale reactors require careful consideration during process scale-up. Enhanced mixing systems employing high-efficiency impellers ensure adequate mass and heat transfer throughout the reaction volume [17]. Computational fluid dynamics modeling assists in optimizing reactor design for specific production scales.
Reaction kinetics may be affected by scale-up due to changes in surface-to-volume ratios and mixing patterns. Pilot plant studies employing progressively larger reactor volumes validate scalability while identifying potential bottlenecks in the manufacturing process [18].
Acute Toxic